2-(Thiophen-2-yl)pyrazine chemical structure and properties
2-(Thiophen-2-yl)pyrazine chemical structure and properties
This guide provides an in-depth technical analysis of 2-(Thiophen-2-yl)pyrazine , a heteroaromatic biaryl scaffold with significant utility in medicinal chemistry, materials science, and flavor chemistry.
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Executive Summary
2-(Thiophen-2-yl)pyrazine (CAS: 56421-72-8) is a conjugated heterocyclic compound comprising a pyrazine ring linked at the C2 position to a thiophene ring. As a biaryl system , it serves as a critical bioisostere in drug design, offering a distinct electronic profile and metabolic stability compared to biphenyl or phenyl-pyridine analogs. Its planar, electron-deficient pyrazine ring coupled with the electron-rich thiophene moiety creates a "push-pull" electronic system, making it valuable in the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 2-(Thiophen-2-yl)pyrazine |
| CAS Registry Number | 56421-72-8 |
| Molecular Formula | C₈H₆N₂S |
| Molecular Weight | 162.21 g/mol |
| SMILES | c1cc(s1)c2cnccn2 |
| Structural Class | Heterocyclic Biaryl; Thienylpyrazine |
Electronic Structure
The molecule features a
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Pyrazine Ring: Two nitrogen atoms at positions 1 and 4 induce significant electron deficiency, lowering the LUMO energy.
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Thiophene Ring: Sulfur lone pairs participate in aromaticity, increasing electron density and raising the HOMO energy.
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Dipole Moment: The opposing electronic natures of the rings create a permanent dipole moment, influencing solubility and binding affinity in biological targets.
Physicochemical Properties
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Standard state at STP |
| Melting Point | 108 °C | TCI Chemicals SDS data [1] |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Insoluble in Water | Lipophilic nature (LogP ~2.1 est.)[1] |
| Appearance | Off-white to light yellow/orange | Typical of conjugated heterocycles |
| Stability | Stable under normal conditions; Light sensitive | Store in dark, cool place |
Synthesis & Manufacturing
The industry-standard method for synthesizing 2-(Thiophen-2-yl)pyrazine is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed pathway ensures regiospecificity and high yields.
Protocol: Palladium-Catalyzed Cross-Coupling[3][4][5]
Reagents:
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Substrate: 2-Chloropyrazine (1.0 eq)
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Coupling Partner: 2-Thiopheneboronic acid (1.1 eq)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
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Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)
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Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
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Inert Atmosphere: Purge a reaction vessel (Schlenk flask or microwave vial) with Nitrogen or Argon to remove oxygen, which degrades the Pd(0) catalyst.
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Dissolution: Dissolve 2-chloropyrazine and 2-thiopheneboronic acid in the degassed solvent system (DME/Water).
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Catalyst Addition: Add Na₂CO₃ base followed by the Pd(PPh₃)₄ catalyst under a counter-flow of inert gas.
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Reflux: Heat the mixture to 80–100 °C for 12–24 hours (or 140 °C for 30 min in a microwave reactor).
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Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over anhydrous MgSO₄.
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Purification: Concentrate in vacuo and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Reaction Mechanism (Suzuki Cycle)
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrazine and thiopheneboronic acid.
Spectroscopic Characterization
Researchers should validate the structure using the following expected spectral signals:
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¹H NMR (400 MHz, CDCl₃):
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Pyrazine Protons: Three distinct signals in the downfield region (~8.3 – 9.0 ppm) due to the electron-deficient ring.
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H-3 (singlet-like, adjacent to N and ring junction): ~9.0 ppm.
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H-5, H-6 (doublets/multiplets): ~8.4 – 8.6 ppm.
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Thiophene Protons: Three signals in the aromatic region (~7.1 – 7.7 ppm).
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H-3' (doublet, adjacent to linkage): ~7.6 ppm.
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H-5' (doublet, adjacent to S): ~7.4 ppm.
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H-4' (triplet/multiplet): ~7.1 ppm.
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MS (EI/ESI):
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Molecular Ion (M+): m/z 162.0 (100%).
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Fragment Ions: Loss of HCN or CS fragments is common in high-energy EI spectra.
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Applications & Utility
A. Medicinal Chemistry (Bioisosterism)
The 2-thienylpyrazine scaffold is a classic bioisostere for biphenyl or phenyl-pyridine systems.
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Kinase Inhibitors: The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors for hinge-binding in kinase active sites (e.g., ATP-competitive inhibitors).
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Metabolic Stability: Replacing a phenyl ring with a thiophene often alters metabolic clearance rates (CYP450 interaction) and lipophilicity (LogP).
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Case Study: This scaffold appears in research regarding HCV NS5B polymerase inhibitors and Rho kinase (ROCK) inhibitors , where the biaryl geometry dictates binding selectivity [2].
B. Materials Science (Optoelectronics)
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OLEDs: The compound serves as a building block for "push-pull" chromophores. The electron-rich thiophene and electron-poor pyrazine facilitate intramolecular charge transfer (ICT), essential for tuning emission wavelengths in organic light-emitting diodes [3].
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Ligands: The N-heterocycle can coordinate with transition metals (e.g., Ir, Pt) to form cyclometalated complexes used as phosphorescent dopants.
C. Flavor Chemistry
While alkyl-pyrazines are dominant in roasted flavors (coffee, nuts), thienyl-pyrazines contribute unique sulfury, roasted, and meaty notes.
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FEMA Status: While 2-(Thiophen-2-yl)pyrazine itself is not a high-volume commodity flavor like 2-acetylpyrazine (FEMA 3126), it belongs to the class of heterocyclic sulfur-nitrogen compounds evaluated for safety as flavoring agents [4].
Caption: Functional applications of the 2-(Thiophen-2-yl)pyrazine scaffold in drug design and materials.
Safety & Handling
Signal Word: Warning (Based on general SDS for thienyl-heterocycles) [1].
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Hazard Statements:
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Handling Protocols:
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Wear nitrile gloves and safety goggles.
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Handle within a chemical fume hood to avoid inhalation of dust/vapors.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.
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References
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TCI Chemicals. (2025). Safety Data Sheet: 2-(2-Thienyl)pyrazine. Retrieved from .
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Ma, X., et al. (2023). "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, 28(21). Link
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Zheng, C., et al. (2012). "2,3-Bis(thiophen-2-yl)pyrazine[2,3-f][1,10]phenanthroline." Acta Crystallographica Section E, 68(5). Link
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Adams, T.B., et al. (2002).[3] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology, 40(4), 429-451.[3] Link
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Sigma-Aldrich. (2025). Product Specification: 2-(2-Thienyl)pyrazine (CAS 56421-72-8).[4] Link
